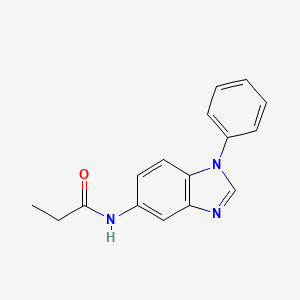![molecular formula C18H19N3OS B5753281 N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5753281.png)
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(1H-indol-3-yl)ethyl]-N'-(3-methoxyphenyl)thiourea, commonly known as IMTU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of neuroscience, pharmacology, and biochemistry. In
作用机制
The mechanism of action of IMTU is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. IMTU has been found to activate the Nrf2-ARE pathway, which is a key pathway involved in the regulation of oxidative stress and inflammation. Additionally, IMTU has been shown to inhibit the NF-κB pathway, which is a pathway involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
IMTU has a wide range of biochemical and physiological effects, making it a valuable tool for researchers. Some of the key effects of IMTU include its neuroprotective effects, anti-inflammatory effects, anti-cancer properties, and anti-diabetic effects. Additionally, IMTU has been found to improve cognitive function and memory in animal models.
实验室实验的优点和局限性
IMTU has several advantages as a research tool, including its wide range of biochemical and physiological effects, its relatively low toxicity, and its accessibility to researchers. However, there are also some limitations to using IMTU in lab experiments. One limitation is that IMTU can be difficult to synthesize and purify, which can limit its availability to researchers. Additionally, the mechanism of action of IMTU is not fully understood, which can make it challenging to interpret experimental results.
未来方向
There are several future directions for research on IMTU. One area of research is the development of more efficient synthesis methods for IMTU, which would increase its availability to researchers. Additionally, further studies are needed to fully understand the mechanism of action of IMTU and its potential use as a drug candidate for various diseases. Finally, more research is needed to explore the potential cognitive-enhancing effects of IMTU in humans.
合成方法
IMTU can be synthesized through a multi-step process that involves the reaction of 3-methoxybenzoyl isothiocyanate with tryptamine. The resulting product is then purified using column chromatography to obtain pure IMTU. This synthesis method has been optimized over the years to increase the yield and purity of IMTU, making it more accessible to researchers.
科学研究应用
IMTU has been extensively studied for its potential use in various scientific research applications. One of the primary uses of IMTU is in the field of neuroscience, where it has been found to have neuroprotective effects. IMTU has been shown to protect neurons from oxidative stress and excitotoxicity, which are two common causes of neuronal damage. Additionally, IMTU has been found to have anti-inflammatory effects, which can help reduce neuroinflammation and improve overall brain function.
In the field of pharmacology, IMTU has been studied for its potential use as a drug candidate for various diseases. IMTU has been found to have anti-cancer properties, as it can inhibit the growth of cancer cells in vitro. Additionally, IMTU has been shown to have anti-diabetic effects, as it can improve glucose metabolism and insulin sensitivity in animal models.
属性
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-22-15-6-4-5-14(11-15)21-18(23)19-10-9-13-12-20-17-8-3-2-7-16(13)17/h2-8,11-12,20H,9-10H2,1H3,(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFWWJDPDZOYRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCCC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-(4-methoxyphenyl)ethyl]-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5753214.png)
![1,1'-[1,4-butanediylbis(oxy-4,1-phenylene)]diethanone dioxime](/img/structure/B5753215.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methylpropanamide](/img/structure/B5753218.png)
![N-isobutyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5753226.png)

![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5753236.png)
![3-({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5753251.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-N-phenyl-2-furamide](/img/structure/B5753253.png)

![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5753267.png)

![4-chloro-N-[3-chloro-4-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5753282.png)